molecular formula C11H14N2O5S B2641348 Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate CAS No. 161388-94-9

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate

Cat. No.: B2641348
CAS No.: 161388-94-9
M. Wt: 286.3
InChI Key: MTKQNEFREWGOAG-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate is a γ-keto ester derivative featuring a sulfamoyl-substituted aniline moiety. Its structure comprises a central butanoate backbone with a ketone group at the 4-position and a methyl ester at the terminal carboxylate.

This compound is structurally related to intermediates in medicinal chemistry, particularly in the synthesis of sulfonamide-based drugs, which are known for their antibacterial, diuretic, and antiglaucoma applications. The methyl ester group improves lipophilicity, influencing membrane permeability, while the sulfamoyl moiety may interact with biological targets like carbonic anhydrases or bacterial dihydropteroate synthases .

Properties

IUPAC Name

methyl 4-oxo-4-(4-sulfamoylanilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-18-11(15)7-6-10(14)13-8-2-4-9(5-3-8)19(12,16)17/h2-5H,6-7H2,1H3,(H,13,14)(H2,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKQNEFREWGOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4-(4-sulfamoylanilino)butanoate typically involves the reaction of methyl 4-aryl-2,4-dioxobut-2-enoates with 4-aminobenzenesulfonamide in a mixture of acetic acid and ethanol (1:1). This reaction yields methyl (2Z)-4-aryl-4-oxo-2-(4-sulfamoylanilino)but-2-enoates, which can further react with ninhydrin in glacial acetic acid to produce 3-aroyl-4-(4-sulfamoylanilino)-5H-spiro[furan-2,2′-indene]-1′,3′,5-triones .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the carbonyl group or the sulfonamide group.

    Substitution: The compound can participate in substitution reactions, particularly at the aniline ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-oxo-4-(4-sulfamoylanilino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate, we compare it with structurally analogous γ-keto esters, focusing on substituent effects, molecular properties, and inferred reactivity.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₁H₁₃N₂O₅S 285.30 4-sulfamoylanilino, methyl ester High polarity (sulfamoyl H-bonding)
Methyl 4-oxo-4-(thiophen-2-yl)butanoate C₉H₁₀O₃S 198.24 Thiophene-2-yl Aromatic, π-conjugated system
Methyl 4-(2-fluoroanilino)-4-oxobutanoate C₁₁H₁₂FNO₃ 225.22 2-fluoroanilino Electron-withdrawing fluorine
Methyl 4-oxo-4-(2,4,5-trichloroanilino)butanoate C₁₁H₁₀Cl₃NO₃ 310.56 2,4,5-trichloroanilino Lipophilic, steric bulk
4-(4-Ethoxycarbonylanilino)-4-oxobutanoic Acid C₁₃H₁₅NO₅ 265.26 Ethoxycarbonylanilino, free carboxyl Acidic, ionizable carboxyl group
Piperidinium 4-oxo-4-(4-sulfamoylanilino)butanoate C₁₅H₂₁N₃O₅S 355.41 Piperidinium counterion Ionic, improved aqueous solubility

Key Observations:

This may improve interactions with polar enzyme active sites. Thiophene-containing analogs (e.g., Methyl 4-oxo-4-(thiophen-2-yl)butanoate) exhibit π-conjugation, which could influence electronic properties and metabolic stability .

Solubility and Lipophilicity: The piperidinium salt () shows higher aqueous solubility due to its ionic nature, whereas the methyl ester in the target compound balances lipophilicity for membrane penetration .

Functional Group Variations: Ethoxycarbonyl vs. Methyl Ester: The free carboxylate in 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid () allows for salt formation or conjugation, contrasting with the methyl ester’s metabolic lability .

Biological Activity

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an aniline derivative, which is known for its diverse pharmacological properties. The compound can be represented structurally as follows:

C11H12N2O4S\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}

This structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.35-0.75 µg/mL against both drug-sensitive and resistant strains . The mechanism involves the inhibition of the menaquinone biosynthesis pathway, specifically targeting the MenB enzyme.

Anticancer Activity

The sulfonamide moiety in this compound has been linked to anticancer effects. Sulfonamides are known to inhibit carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis. Inhibitors of CA have demonstrated efficacy against various cancers, including melanoma and lung cancer . The potential for this compound to act as a selective CA inhibitor warrants further investigation.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that methyl derivatives of related compounds inhibited bacterial growth effectively, highlighting the importance of structural modifications in enhancing antibacterial activity .
  • Cancer Cell Growth Suppression : In vitro studies revealed that sulfonamide-containing compounds could suppress the proliferation of cancer cells by inhibiting CA activity, suggesting a promising avenue for therapeutic development .
  • Mechanistic Insights : Detailed mechanistic studies have shown that the binding affinity of these compounds to target enzymes can be quantified using dissociation constants (Kd). For instance, related compounds showed Kd values around 2 µM for their target enzymes, indicating strong interactions that could translate into effective therapeutic agents .

Table 1: Biological Activities of Methyl 4-Oxo Compounds

Compound NameActivity TypeMIC (µg/mL)Target Organism
This compoundAntibacterialTBDStaphylococcus aureus
Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoateAnticancerTBDVarious cancer cell lines

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